molecular formula C29H29NNa2O6 B610859 SK-216

SK-216

Cat. No.: B610859
M. Wt: 533.5 g/mol
InChI Key: YYTGMMYYLGKWIK-UHFFFAOYSA-L
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Description

Disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate (hereafter referred to by its experimental name SK-216) is a synthetic small-molecule inhibitor of plasminogen activator inhibitor-1 (PAI-1). Its structure comprises a naphthalene core substituted with a 5-tert-butylbenzoxazole moiety, linked via an oxypentyl chain to a disodium propanedioate group.

The compound is synthesized through multistep organic reactions, including coupling of the benzoxazole-naphthalene intermediate with a propanedioate derivative under alkaline conditions. Its disodium salt form enhances aqueous solubility, making it suitable for in vitro and in vivo studies .

Properties

IUPAC Name

disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO6.2Na/c1-29(2,3)21-11-13-25-24(17-21)30-26(36-25)20-9-8-19-16-22(12-10-18(19)15-20)35-14-6-4-5-7-23(27(31)32)28(33)34;;/h8-13,15-17,23H,4-7,14H2,1-3H3,(H,31,32)(H,33,34);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTGMMYYLGKWIK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC4=C(C=C3)C=C(C=C4)OCCCCCC(C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NNa2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SK-216 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

    Formation of the Benzoxazole Ring: This involves the reaction of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzoxazole ring.

    Naphthalene Derivative Formation: The benzoxazole intermediate is then reacted with a naphthalene derivative through a Friedel-Crafts acylation reaction.

    Side Chain Introduction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

SK-216 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further explored for their biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares SK-216 with three structurally related compounds, focusing on their molecular features, synthesis, and functional properties.

5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole

  • Structure : This compound (CAS 7128–64–5) shares the 5-tert-butylbenzoxazole motif with this compound but replaces the naphthalene-oxypentyl-propanedioate chain with a thiophene-bridged benzoxazole dimer.
  • Synthesis : Prepared via coupling of thiophene and benzoxazole precursors, emphasizing heterocyclic aromatic interactions.
  • Applications : Primarily used in industrial coatings and optical materials due to its thermal stability and fluorescence properties, contrasting with this compound’s biomedical focus .

1-[(5-Benzyl-1,3-thiazol-2-yl)diazenyl]naphthalen-2-ol

  • Structure : Features a naphthalene-thiazole azo dye scaffold. Unlike this compound, it lacks the propanedioate group and uses a thiazole ring instead of benzoxazole.
  • Synthesis : Synthesized via diazo-coupling of 5-benzylthiazole-2-diazonium salt with 2-naphthol under alkaline conditions.
  • Applications : Functions as a colorimetric reagent for metal ion detection, highlighting its utility in analytical chemistry rather than pharmacology .

Disodium 5-(Benzoylamino)-3-((2-(2-Cyclohexylphenoxy)phenyl)azo)-4-hydroxynaphthalene-2,7-disulfonate

  • Structure: A naphthalene disulfonate derivative with azo and benzoylamino groups. Shares the naphthalene core and disodium sulfonate groups with this compound but lacks the benzoxazole moiety.
  • Synthesis : Involves sulfonation and azo-coupling reactions.
  • Applications : Used as a dye in textiles and biological staining, leveraging its strong chromophore properties .

Data Table: Comparative Analysis of this compound and Analogues

Property This compound 5-tert-Butyl-2-[5-(5-tert-butylbenzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole 1-[(5-Benzylthiazol-2-yl)diazenyl]naphthalen-2-ol Disodium Naphthalene Disulfonate
Core Structure Benzoxazole-naphthalene-propanedioate Benzoxazole-thiophene dimer Thiazole-naphthalene azo dye Naphthalene disulfonate-azo derivative
Functional Groups Disodium carboxylate, ether, benzoxazole Thiophene, benzoxazole Azo, hydroxyl, thiazole Disodium sulfonate, azo, benzoylamino
Solubility High (aqueous PBS) Low (organic solvents) Moderate (ethanol/water mixtures) High (aqueous)
Primary Application PAI-1 inhibition (therapeutic) Industrial coatings Metal ion detection Textile dyeing
Synthetic Complexity Multistep organic synthesis Heterocyclic coupling Diazotization and coupling Sulfonation and azo-coupling

Key Research Findings

  • This compound : Demonstrated efficacy in reducing fibrosis in murine models at concentrations as low as 0.033 mg/mL. Its disodium salt form ensures bioavailability in physiological environments .
  • Thiophene-Benzoxazole Dimer : Exhibits fluorescence quantum yields >0.8, making it superior to this compound in optical applications but irrelevant for biological targeting .
  • Azo Dye Derivatives : While this compound and azo dyes both contain naphthalene, the latter’s metal-binding properties (e.g., Cu²⁺ detection) contrast with this compound’s enzymatic inhibition mechanism .

Biological Activity

Disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate, also known by its CAS number 654080-03-2, is a complex organic compound that exhibits notable biological activity. This article explores its chemical properties, biological mechanisms, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a molecular formula of C29H31N2O6C_{29}H_{31}N_{2}O_{6} and a molecular weight of approximately 533.53 g/mol. Its structure includes a naphthalene moiety substituted with a benzoxazole derivative, which contributes to its fluorescent properties.

PropertyValue
Molecular FormulaC29H31N2O6
Molecular Weight533.53 g/mol
CAS Number654080-03-2
SolubilitySoluble in organic solvents; poorly soluble in water

Biological Activity

The biological activity of disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate has been studied in various contexts:

Antioxidant Activity

Research indicates that compounds containing benzoxazole derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cellular components from oxidative stress. The presence of the tert-butyl group enhances the stability and efficacy of the antioxidant activity.

Photobiological Effects

The compound's ability to absorb UV light and emit visible fluorescence makes it useful in photobiological applications. Studies have demonstrated that it can be employed as a fluorescent probe in biological imaging, allowing for enhanced visualization of cellular structures under UV light.

Case Studies

Several studies have investigated the specific biological effects of disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate:

  • Cellular Imaging : A study utilized this compound as a fluorescent marker in live-cell imaging, demonstrating its capability to selectively stain mitochondria without cytotoxic effects. The fluorescence intensity allowed for real-time monitoring of mitochondrial dynamics .
  • Antioxidant Efficacy : In vitro assays showed that the compound significantly reduced oxidative damage in neuronal cells exposed to hydrogen peroxide. This suggests potential neuroprotective applications in oxidative stress-related disorders .
  • Drug Delivery Systems : Research has explored the use of this compound in drug delivery systems where its fluorescence can be used to track the release of therapeutic agents within biological systems.

Applications

The unique properties of disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate lend themselves to various applications:

  • Fluorescent Probes : Its fluorescent characteristics make it suitable for use in biological imaging techniques.
  • Antioxidants : Potential applications in pharmaceuticals aimed at reducing oxidative stress.
  • Optical Brighteners : Utilized in textiles and coatings to enhance brightness and appearance.

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